2-Cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylic acid
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Overview
Description
2-Cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylic acid is a heterocyclic compound with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrimidine derivative, followed by methoxymethylation and carboxylation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
2-Cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid
- 2-Cyclopropyl-4-methyl-6-(methylthio)pyrimidine-5-carboxylic acid
- 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
Uniqueness
2-Cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylic acid is unique due to its specific structural features, such as the methoxymethyl group at the 6-position and the carboxylic acid group at the 4-position
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c1-15-5-7-4-8(10(13)14)12-9(11-7)6-2-3-6/h4,6H,2-3,5H2,1H3,(H,13,14) |
InChI Key |
KPMZXKRTTAABBT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=NC(=N1)C2CC2)C(=O)O |
Origin of Product |
United States |
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